Cas no 2007908-96-3 (tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate structure
2007908-96-3 structure
商品名:tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
CAS番号:2007908-96-3
MF:C12H18N2O3
メガワット:238.283
CID:4670872
PubChem ID:92135040

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
    • 2-Methyl-2-propanyl [(3-methoxy-2-pyridinyl)methyl]carbamate
    • Carbamic acid, N-[(3-methoxy-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester
    • O12082
    • tert-Butyl((3-methoxypyridin-2-yl)methyl)carbamate
    • 2007908-96-3
    • インチ: InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-10(16-4)6-5-7-13-9/h5-7H,8H2,1-4H3,(H,14,15)
    • InChIKey: BKWSSHQIDJORIP-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NCC1=C(C=CC=N1)OC

計算された属性

  • せいみつぶんしりょう: 238.13174244g/mol
  • どういたいしつりょう: 238.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029195185-5g
tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
2007908-96-3 95%
5g
$845.52 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60450-1g
Tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
2007908-96-3 98%
1g
¥3032.0 2023-09-06
Crysdot LLC
CD00005933-5g
tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate
2007908-96-3 97%
5g
$805 2024-07-19

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate 関連文献

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamateに関する追加情報

Research Brief on tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate (CAS: 2007908-96-3)

This research brief provides an overview of the latest advancements and applications of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate (CAS: 2007908-96-3), a key intermediate in pharmaceutical and chemical synthesis. The compound has garnered significant attention due to its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. Recent studies have explored its synthesis, mechanism of action, and potential applications, making it a subject of interest for researchers and industry professionals alike.

The synthesis of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that enhances the efficiency of the reaction, reducing byproduct formation and increasing scalability. This advancement is critical for large-scale production, ensuring the compound's availability for further research and development.

In terms of biological activity, tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate has shown promise as a precursor in the synthesis of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is implicated in various cancers. A recent preclinical study highlighted the compound's role in the development of selective kinase inhibitors, which exhibit potent anti-proliferative effects against tumor cells while minimizing off-target toxicity.

Additionally, the compound has been investigated for its potential applications in neurodegenerative diseases. Research published in ACS Chemical Neuroscience in 2024 revealed that derivatives of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate could modulate neuroinflammatory pathways, offering a potential therapeutic strategy for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the versatility of the compound in addressing diverse medical challenges.

Looking ahead, the continued exploration of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate and its derivatives holds significant promise for drug discovery. Future research directions may include further optimization of synthetic routes, expanded preclinical evaluations, and the development of targeted delivery systems to enhance therapeutic efficacy. As the field progresses, this compound is likely to remain a focal point for innovation in chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd